bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride
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Overview
Description
bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, and two pyridine rings. It is often studied for its interactions with various biological receptors, making it a candidate for drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-ARs can influence the function of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The interaction of the compound with α1-ARs can lead to various molecular and cellular effects. It can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Moreover, it can impact the function of endogenous neurotransmitters, leading to potential therapeutic effects for numerous disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine typically involves multiple steps. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the molecule.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly adrenergic receptors.
Medicine: Potential therapeutic agent for treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: Structurally related and also targets adrenergic receptors.
Uniqueness
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine stands out due to its specific substitution pattern and the presence of two pyridine rings, which may confer unique binding properties and pharmacokinetic profiles compared to its analogs .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H27N5O.2ClH.H2O/c2*1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;;;/h2*2-13H,14-19H2,1H3;2*1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFMODUAJWOEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58Cl2N10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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